Product packaging for Furo[3,2-c]pyridin-2-ylmethanol(Cat. No.:CAS No. 895126-45-1)

Furo[3,2-c]pyridin-2-ylmethanol

Cat. No.: B1527659
CAS No.: 895126-45-1
M. Wt: 149.15 g/mol
InChI Key: XIFJDZVANDVVSI-UHFFFAOYSA-N
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Description

Significance of Fused Pyridine-Furan Heterocycles in Chemical Research

Fused pyridine-furan heterocycles, such as furopyridines, are of immense interest in chemical research due to their prevalence in pharmaceuticals and materially important molecules. ias.ac.in The fusion of a π-deficient pyridine (B92270) ring with a π-excessive furan (B31954) ring gives rise to a variety of isomeric systems with unique electronic properties and enhanced chemical stability. ias.ac.insemanticscholar.org This structural motif is considered a "privileged scaffold" in drug development, as it can interact efficiently with biological targets, leading to a wide spectrum of biological activities. ias.ac.inresearchgate.net Consequently, these compounds are vital in medicinal chemistry, organic synthesis, and materials science. ias.ac.inbohrium.com

Structural Context of Furo[3,2-c]pyridin-2-ylmethanol

This compound belongs to the isoquinoline-like [c]-fused systems of furopyridines. semanticscholar.org The core of this molecule is the furo[3,2-c]pyridine (B1313802) ring system, which has the chemical formula C₇H₅NO. nih.gov In this compound, a hydroxymethyl group (-CH₂OH) is attached to the 2-position of the furan ring. The electronic effects of the pyridine ring are exerted on the furan ring primarily through the C-3 to C-3a bond. semanticscholar.org

Overview of Furo[X,Y-c/b]pyridine Scaffolds in Organic Synthesis and Medicinal Chemistry

Furopyridine scaffolds are foundational in the synthesis of new pharmaceuticals and advanced materials. ias.ac.in The diverse biological activities exhibited by furopyridine derivatives have driven significant efforts in their synthesis and modification. researchgate.netresearchgate.net

In medicinal chemistry , various furopyridine derivatives have shown potential as:

Anticancer agents : Certain furopyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com For instance, some have been identified as potent inhibitors of cdc-like kinases (CLKs) and focal adhesion kinase (FAK). nih.govnih.gov

Anti-infective agents : Furopyridine-based compounds have been investigated for their activity against trypanosomiases. nih.gov

Kinase inhibitors : The furo[3,2-b]pyridine (B1253681) core has been identified as a scaffold for highly selective kinase inhibitors. nih.govresearchgate.net

Modulators of the Hedgehog signaling pathway : Certain furo[3,2-b]pyridines have been found to be effective modulators of this crucial pathway. nih.govresearchgate.net

In organic synthesis , the construction of the furopyridine core is a key focus. Common strategies involve starting from either prefunctionalized furan or pyridine rings. researchgate.net Techniques such as palladium-catalyzed cross-coupling reactions followed by electrophilic cyclization are employed to create these fused systems. bohrium.com The development of one-pot, multi-component reactions has also provided efficient routes to substituted furopyridines. researchgate.net

Historical Development of Furopyridine Synthesis and Explorations

The synthesis of furopyridines has evolved over several decades. Historically, one of the primary methods for constructing the furo[3,2-c]pyridine skeleton involved the Curtius rearrangement of 3-(2-furyl)acryloyl azide. researchgate.net Another early method included the stepwise elimination of benzyl (B1604629) alcohol and subsequent heterocyclization of furfural (B47365) derivatives. researchgate.net

The first synthesis of a furo[2,3-c]pyridine (B168854) derivative was reported by Mertes and colleagues, which involved a Mannich condensation of 2-methylfuran. semanticscholar.org The parent compound of furo[3,4-c]pyridine (B3350340) was first synthesized in 1977 but was found to be highly unstable. semanticscholar.org

More contemporary methods have focused on transition-metal catalysis. For example, a cascade process involving a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization, has been developed for the efficient synthesis of furo[3,2-c]pyridine derivatives. clockss.org The Pictet-Spengler reaction has also been utilized to create tetrahydrofuro[3,2-c]pyridines. nih.gov These modern synthetic strategies offer greater flexibility and efficiency in accessing a diverse range of furopyridine compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1527659 Furo[3,2-c]pyridin-2-ylmethanol CAS No. 895126-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJDZVANDVVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Computational Studies

Elucidation of Molecular Mechanisms of Action for Furo[X,Y-c/b]pyridines

The biological activities of furopyridine derivatives are diverse, stemming from their interactions with a range of molecular targets. Depending on the substitution pattern and the specific isomeric form of the furopyridine core, these compounds can act as inhibitors of various enzymes or as modulators of signaling pathways.

Furo[3,2-b]pyridine (B1253681) derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.gov These kinases are crucial in the regulation of alternative splicing, a process that significantly influences cellular signaling, proliferation, and survival. researchgate.net The inhibitory action on CLKs suggests a potential therapeutic application in diseases where splicing is dysregulated, such as cancer. researchgate.netnih.gov Some furo[3,2-b]pyridines also modulate the Hedgehog signaling pathway, which is vital in embryonic development and has been implicated in various cancers when dysregulated. nih.govresearchgate.net

The furo[2,3-b]pyridine (B1315467) core is recognized as a versatile "hinge-binding" template for kinase inhibitors. nih.gov Kinases are a major class of drug targets, and their deregulation is linked to numerous diseases, including cancer and immunological disorders. nih.gov The ability of the furo[2,3-b]pyridine scaffold to interact with the ATP-binding site of kinases, specifically the hinge region, is a key aspect of its mechanism of action. nih.gov For instance, derivatives of furo[2,3-b]pyridine have shown inhibitory activity against kinases like Lck, Akt, and cyclin-dependent kinase 2 (CDK2). nih.gov

Furthermore, furo[2,3-d]pyrimidine (B11772683) derivatives have been developed as dual inhibitors of PI3K/AKT, two key enzymes in a signaling pathway that is often overactive in cancer. rsc.org Other furopyridine derivatives, such as those based on the pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold, have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), a target for inflammatory conditions. drugbank.com The mechanism of action for certain fluorinated furo[2,3-b]pyridine derivatives, which show cardiac effects, may be linked to their interaction with epinephrine (B1671497) α receptors, M-receptors, and calcium channels. researchgate.net

While direct mechanistic studies on Furo[3,2-c]pyridin-2-ylmethanol are not extensively detailed in the provided results, the broader class of furo[3,2-c]pyridines has been explored for antipsychotic potential. nih.govacs.org These activities are likely mediated through interactions with neurotransmitter receptors, as will be discussed in the following section. The convergence of behavioral effects suggestive of antipsychotic activity, despite differing electrophysiological impacts on dopamine (B1211576) neurons, indicates that even closely related furopyridine scaffolds can employ distinct molecular mechanisms. nih.gov

Receptor Binding Profile Analysis (e.g., Serotonin (B10506) 5-HT1, 5-HT2, Dopamine D2)

The interaction of furopyridine derivatives with neurotransmitter receptors is a significant area of investigation, particularly for compounds with potential applications in central nervous system (CNS) disorders.

Arylpiperazine derivatives of the furo[3,2-c]pyridine (B1313802) ring system have demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors. nih.gov However, their interaction with the dopamine D2 receptor was found to be weak. nih.gov This receptor binding profile is of interest for the development of atypical antipsychotics, which often exhibit a high ratio of 5-HT2 to D2 receptor affinity.

In the context of the furo[3,2-b]pyridine scaffold, derivatives have been synthesized and evaluated as bioisosteres of 5-HT1F receptor agonists. nih.gov This research led to the identification of a potent and selective 5-HT1F receptor agonist with potential for treating acute migraine. nih.gov The design of novel, selective agonists with high intrinsic activity at the 5-HT1A subtype of serotonin receptors has also been a focus, with mechanistic considerations guiding the design of potential pharmacophores. nih.gov Dihydrofuroaporphine derivatives have also shown high affinity for the 5-HT1A receptor. nih.gov

The following table summarizes the receptor binding affinities for selected furopyridine derivatives.

Compound ClassTarget ReceptorsAffinity/ActivityPotential Application
Furo[3,2-c]pyridine arylpiperazine derivatives5-HT1, 5-HT2Potent affinityAntipsychotics
Furo[3,2-c]pyridine arylpiperazine derivativesDopamine D2Weak interactionAntipsychotics
Furo[3,2-b]pyridine derivatives5-HT1FPotent and selective agonistsMigraine treatment
Dihydrofuroaporphine derivatives5-HT1AHigh affinity (Ki values of 6.7-14.0 nM)Anxiety treatment

Computational Chemistry and Molecular Modeling of this compound and Derivatives

Computational methods are increasingly employed to understand the structure-activity relationships (SAR) of furopyridine derivatives and to guide the design of new compounds.

Molecular docking studies have been utilized to investigate the binding modes of furopyridine derivatives within the active sites of their target enzymes. For instance, the docking of novel pyrazolopyridine, furopyridine, and pyridine (B92270) derivatives into the binding pocket of the CDK2 enzyme helped to interpret the biological results and understand the interactions with key amino acids. nih.gov Similarly, for novel furo[2,3-b]indol-3a-ol derivatives, molecular docking and density functional theory (DFT) calculations were used to screen for highly effective CDK2 inhibitors and to assess the stability of the most favorable conformations. nih.gov

In the development of inhibitors for cdc-like kinases (CLKs), the potency of a series of furo[3,2-b]pyridines was found to be largely dependent on the presence of an intramolecular hydrogen bond that stabilizes a nearly coplanar conformation, which has a high affinity for the ATP binding pocket of the kinases. researchgate.net This insight was likely derived from or supported by molecular modeling.

Computational modeling has also been applied to predict the properties of pyridine derivatives, including their lipophilicity (ClogD) and frontier molecular orbital energies (HOMO and LUMO), to select for compounds with improved blood-brain barrier penetration and desired reactivity. nih.gov

While specific computational studies on this compound were not found in the search results, the methodologies applied to other furopyridine derivatives are directly applicable to understanding its potential interactions with biological targets. Such studies would involve docking this compound into the binding sites of various receptors and enzymes to predict its biological activity profile.

Crystallographic Characterization of Furo[X,Y-c]pyridine Scaffolds

X-ray crystallography provides definitive three-dimensional structural information that is invaluable for understanding the conformation of furopyridine derivatives and their interactions with biological macromolecules.

The crystal structure of a furo[3,2-b]pyridine derivative bound to CLK1 has been determined, revealing the precise binding mode of the inhibitor within the kinase's active site. researchgate.net This structural information is crucial for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. Another study reported the crystal structure of 1H-chromeno[3,2-c]pyridine derivatives, which was confirmed by X-ray diffraction analysis. mdpi.com

The synthesis of new multivalent furo[3,2-c]pyridine and bifuro[3,2-c]pyridine derivatives has been reported, with X-ray crystallography used to prove the location of a chlorine atom on the central benzene (B151609) ring of one of the products. researchgate.net The X-ray analysis also revealed different preferred solid-state conformations for related compounds. researchgate.net

The absolute configuration of certain furopyridine derivatives, such as PNU-142721 and PNU-109886, was confirmed as the (S)-enantiomer by X-ray crystallographic analysis. researchgate.net The crystal structures of various other heterocyclic systems incorporating pyridine rings have also been determined, providing a basis for understanding the solid-state packing and intermolecular interactions of these compounds. soton.ac.ukmdpi.com

The table below lists some crystallographic data for furopyridine-related structures.

Compound/ScaffoldMethodKey Findings
Furo[3,2-b]pyridine derivative in CLK1X-ray CrystallographyRevealed the binding mode in the kinase active site. researchgate.net
1H-Chromeno[3,2-c]pyridine derivativeX-ray DiffractionConfirmed the molecular structure. mdpi.com
Chlorinated bifuro[3,2-c]pyridine derivativeX-ray CrystallographyConfirmed the position of the chlorine atom and revealed solid-state conformation. researchgate.net
PNU-142721 and PNU-109886X-ray CrystallographyConfirmed the absolute (S)-enantiomeric configuration. researchgate.net
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleX-ray Single Crystal DiffractionConfirmed the structure and revealed triclinic crystal system and P-1 space group. mdpi.com

Challenges and Future Research Directions in Furo 3,2 C Pyridin 2 Ylmethanol Research

Development of Stereoselective Synthetic Pathways

A significant hurdle in the development of Furo[3,2-c]pyridin-2-ylmethanol-based therapeutics is the creation of efficient and stereoselective synthetic routes. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the ability to selectively synthesize one enantiomer or diastereomer is crucial. Future research should focus on developing novel catalytic systems and chiral auxiliaries to control the stereochemistry at the methanol-bearing carbon and other potential stereocenters within the molecule. The development of such pathways will be essential for producing enantiomerically pure compounds for biological evaluation.

Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

While initial studies have begun to shed light on the biological activities of the furo[3,2-c]pyridine (B1313802) core, comprehensive Structure-Activity Relationship (SAR) studies on this compound itself are lacking. Future research efforts should be directed towards systematically modifying the core structure and the methanol (B129727) side chain to understand their impact on biological activity. For instance, derivatives of the related furo[2,3-c]pyridine (B168854) scaffold have been investigated for their activity as Toll-like receptor 8 (TLR8) agonists, revealing distinct SAR with varying substituents. nih.gov Similar in-depth studies on this compound could lead to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

Exploration of Novel Therapeutic Targets for this compound Scaffolds

The furo[3,2-c]pyridine scaffold has shown promise in targeting a range of biological entities. For example, certain derivatives have been identified as having potential antipsychotic activity through their interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Additionally, 6-aminofuro[3,2-c]pyridines have been developed as potent inhibitors of cMET and RON kinases, which are attractive targets for cancer therapy. researchgate.net Future research should broaden the scope of investigation to identify novel therapeutic targets for this compound. High-throughput screening of this compound against diverse panels of receptors, enzymes, and other disease-related proteins could uncover new and unexpected therapeutic opportunities. The related furo[3,2-b]pyridine (B1253681) scaffold has been identified as a privileged structure for highly selective kinase inhibitors, suggesting that kinases could be a fruitful area of investigation for this compound as well. nih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Understanding the precise mechanism of action of this compound at the molecular and cellular levels is paramount for its development as a therapeutic agent. Electrophysiological studies on related furo[3,2-c]pyridine derivatives have indicated distinct effects on dopamine neurons, suggesting complex mechanisms of action. nih.gov Future research should employ a battery of techniques, including X-ray crystallography of the compound bound to its target, advanced spectroscopic methods, and cellular imaging, to elucidate its binding mode and downstream signaling effects. These studies will provide critical insights into how the compound exerts its biological effects and will guide the design of more effective analogs.

Potential for Combinatorial Chemical Approaches and Scaffold Hopping

To efficiently explore the chemical space around the this compound core, combinatorial chemistry approaches can be employed. The development of robust synthetic routes that are amenable to the parallel synthesis of a large library of analogs will accelerate the discovery of lead compounds. mdpi.com Furthermore, the concept of "scaffold hopping," where the core furo[3,2-c]pyridine structure is replaced with other isosteric ring systems, could lead to the discovery of novel chemotypes with improved properties. This strategy has been successfully applied to other heterocyclic systems in drug discovery.

Investigation of Metabolomic and Toxicological Profiles

A thorough understanding of the metabolic fate and potential toxicity of this compound is a prerequisite for its clinical development. Future research must focus on in vitro and in vivo studies to identify the metabolic pathways of this compound and to characterize its metabolites. Comprehensive toxicological profiling will be necessary to assess its safety and to identify any potential adverse effects. While some c-MET inhibitors have shown potential side effects in vivo, a complete lack of proinflammatory cytokine induction has been observed for some furo[2,3-c]pyridines, suggesting that the toxicological profile can vary significantly between related scaffolds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Furo[3,2-c]pyridin-2-ylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves cyclization of precursor heterocycles. For example, 4-hydroxycoumarins react with terminal alkynes under acid catalysis to form fused furopyridine systems . Key parameters include solvent choice (e.g., DMSO for fluorination ), temperature (80–120°C for Perkin reactions ), and catalysts (Ag₂O/Rh for oxidative cyclization ). Yield optimization requires balancing steric hindrance from substituents (e.g., trifluoromethyl groups ) and electronic effects of pyridine rings.

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm ring fusion patterns (e.g., furan C-2 vs. C-3 substitution ) and hydroxyl group presence.
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., C₁₁H₁₁NO₂, MW 189.21 g/mol in related analogs ).
  • X-ray Crystallography : For unambiguous assignment of fused-ring stereochemistry .

Q. What are common derivatization strategies for enhancing solubility or bioactivity?

  • Methodological Answer :

  • Oxidation : Convert the hydroxymethyl group to a carboxylic acid for improved aqueous solubility .
  • Halogenation : Introduce chloro/fluoro substituents via POCl₃ or KF/DMSO to modulate electronic properties and binding affinity .
  • Suzuki Coupling : Attach aryl/heteroaryl groups to the pyridine ring for antimicrobial activity screening .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, fluoro) on the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., CF₃) deactivate the pyridine ring, requiring harsher conditions for Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, 100°C ). Fluorine substituents increase oxidative stability but may sterically hinder nucleophilic attack at C-4 . Computational DFT studies can predict regioselectivity in such reactions .

Q. What contradictions exist in reported antimicrobial activity data for furopyridine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Strain Variability : For example, 4-phenylfuro[3,2-c]pyridine shows moderate activity against Xanthomonas but none against Erwinia amylovora .
  • Assay Conditions : MIC values vary with solvent (DMSO vs. aqueous buffers) due to solubility differences. Standardize protocols using CLSI guidelines.
  • Table : Antimicrobial Activity of Selected Derivatives
CompoundMIC (μg/mL) vs. XanthomonasMIC (μg/mL) vs. Fusarium
4-Chloro derivative 3264
4-Phenyl derivative 16>128

Q. What mechanistic insights explain unexpected byproducts in furopyridine synthesis (e.g., dimerization during Suzuki coupling)?

  • Methodological Answer : Dimerization (e.g., formation of 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine ) occurs via radical intermediates under high-temperature or prolonged reaction conditions. Mitigation strategies include:

  • Lowering reaction temperature (<80°C).
  • Adding radical scavengers (e.g., TEMPO).
  • Using flow chemistry to reduce residence time .

Q. How can computational modeling guide the design of furopyridine-based inhibitors for enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses with cytochrome P450 or kinase targets .
  • QSAR : Correlate substituent electronegativity (e.g., Hammett σ values) with anti-tumor activity in analogs like neo-tanshinlactone .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.